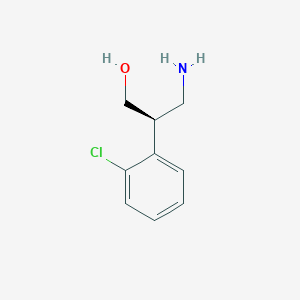
(R)-3-(2-Chlorophenyl)-beta-alaninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-Chlorophenyl)-beta-alaninol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts unique stereochemical properties that are crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chlorophenyl)-beta-alaninol typically involves the enantioselective reduction of ketones or the use of chiral catalysts. One common method is the biotransformation of ketones using microbial systems such as Nocardia corallina, which can selectively reduce ketones to the corresponding alcohols under controlled pH and reaction conditions .
Industrial Production Methods
Industrial production of ®-3-(2-Chlorophenyl)-beta-alaninol often employs enzymatic processes due to their high selectivity and efficiency. These processes are designed to minimize by-products and waste, making them environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-Chlorophenyl)-beta-alaninol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to primary alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary alcohols .
Aplicaciones Científicas De Investigación
®-3-(2-Chlorophenyl)-beta-alaninol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of ®-3-(2-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2-Chlorophenyl) oxirane
- ®-2-Chloro-1-(2,4-dichlorophenyl) ethanol
- ®-cetirizine
Uniqueness
®-3-(2-Chlorophenyl)-beta-alaninol is unique due to its specific chiral center and the resulting stereochemical properties. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity, such as the synthesis of chiral pharmaceuticals .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,12H,5-6,11H2/t7-/m1/s1 |
Clave InChI |
GEOBVXBWIQAFSR-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CN)CO)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
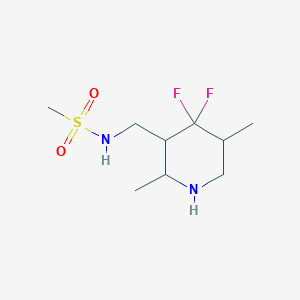

![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
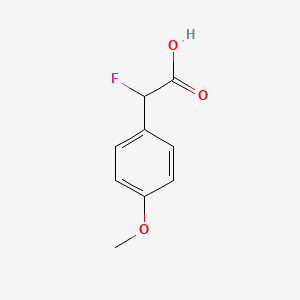
![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)

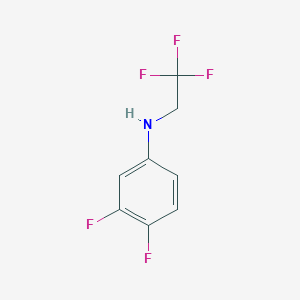
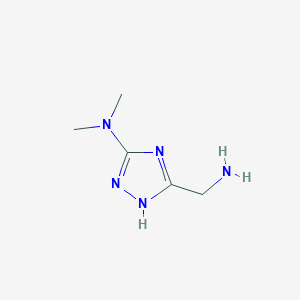
![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
